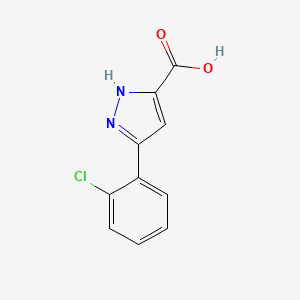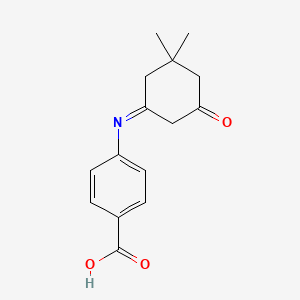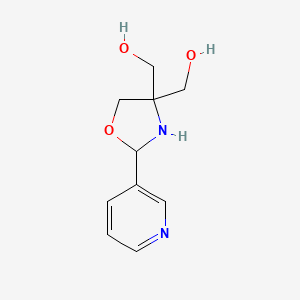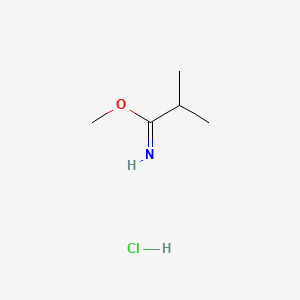![molecular formula C20H13NO5 B1297210 2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid CAS No. 13606-02-5](/img/structure/B1297210.png)
2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepin-11-amines, which are structurally similar to the compound , has been reported . The synthesis started from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, and good to excellent yields of the corresponding heterocycles were achieved .Aplicaciones Científicas De Investigación
Biological Systems and Medicine
Dibenzo[b,f]oxepine derivatives are found in several medicinally relevant plants . They have been used in biological systems and medicine due to their unique properties .
Biosynthesis
The biosynthesis of dibenzo[b,f]oxepines is another area of interest. Understanding the biosynthesis process can help in the production of these compounds for various applications .
Active Synthetic Derivatives
Active synthetic dibenzo[b,f]oxepine derivatives have potential applications in the field of medicine. These derivatives can be designed to target specific biological pathways .
Microtubule Inhibitors
Dibenzo[b,f]oxepines have potential as microtubule inhibitors. This makes them promising candidates for the development of new drugs, especially in the field of cancer treatment .
Synthesis
The synthesis of the dibenzo[b,f]oxepin scaffold is an important area of research. Efficient synthesis methods can lead to the production of these compounds on a large scale .
Antidepressant Properties
Compounds with the dibenzo[b,f]oxepin scaffold have shown antidepressant properties . This makes them potential candidates for the development of new antidepressant drugs.
Anti-inflammatory Properties
Dibenzo[b,f]oxepin derivatives have also shown anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
Antimycobacterial and Antimalarial Activities
Some dibenzo[b,f]oxepin derivatives have shown potent antimycobacterial and antimalarial activities . This suggests potential applications in the treatment of tuberculosis and malaria.
Propiedades
IUPAC Name |
2-(2,9-dihydroxybenzo[b][1,4]benzoxazepin-6-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-11-5-7-15-17(9-11)26-18-10-12(23)6-8-16(18)21-19(15)13-3-1-2-4-14(13)20(24)25/h1-10,22-23H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPDVSATCFBKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)


![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)




